Carbamic acid, dimethyl-, (2-((methylamino)methyl)-3-pyridyl) ester, dihydrochloride
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Overview
Description
Carbamic acid, dimethyl-, (2-((methylamino)methyl)-3-pyridyl) ester, dihydrochloride is a chemical compound with a complex structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular arrangement, which includes a pyridyl group and a carbamic acid ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, (2-((methylamino)methyl)-3-pyridyl) ester, dihydrochloride typically involves the reaction of dimethylcarbamoyl chloride with 2-((methylamino)methyl)-3-pyridyl alcohol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where the reaction takes place under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, dimethyl-, (2-((methylamino)methyl)-3-pyridyl) ester, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an amine.
Scientific Research Applications
Carbamic acid, dimethyl-, (2-((methylamino)methyl)-3-pyridyl) ester, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of carbamic acid, dimethyl-, (2-((methylamino)methyl)-3-pyridyl) ester, dihydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, methyl ester
- Carbamic acid, ethyl ester
- Carbamic acid, dimethyl ester
Uniqueness
Carbamic acid, dimethyl-, (2-((methylamino)methyl)-3-pyridyl) ester, dihydrochloride is unique due to its specific molecular structure, which includes a pyridyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
67049-90-5 |
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Molecular Formula |
C10H17Cl2N3O2 |
Molecular Weight |
282.16 g/mol |
IUPAC Name |
[3-(dimethylcarbamoyloxy)pyridin-1-ium-2-yl]methyl-methylazanium;dichloride |
InChI |
InChI=1S/C10H15N3O2.2ClH/c1-11-7-8-9(5-4-6-12-8)15-10(14)13(2)3;;/h4-6,11H,7H2,1-3H3;2*1H |
InChI Key |
YBIGOUWXNQUEOJ-UHFFFAOYSA-N |
Canonical SMILES |
C[NH2+]CC1=C(C=CC=[NH+]1)OC(=O)N(C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
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